methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 1005593-61-2
Cat. No.: VC7504618
Molecular Formula: C12H14N6O2
Molecular Weight: 274.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005593-61-2 |
|---|---|
| Molecular Formula | C12H14N6O2 |
| Molecular Weight | 274.284 |
| IUPAC Name | methyl 5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C12H14N6O2/c1-7-9(11(19)20-3)10(8-4-5-14-17(8)2)18-12(16-7)13-6-15-18/h4-6,10H,1-3H3,(H,13,15,16) |
| Standard InChI Key | HTDDKLDYKIFYCA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC=NN3C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate is , with a molecular weight of 324.33 g/mol . The structure comprises:
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A triazolo[1,5-a]pyrimidine core, which is a bicyclic system combining triazole and pyrimidine rings.
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A methyl ester (-COOCH) at position 6, critical for solubility and bioavailability.
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A methyl group (-CH) at position 5, influencing steric and electronic properties.
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A 1-methyl-1H-pyrazol-5-yl substituent at position 7, contributing to π-π stacking interactions in biological targets .
The stereochemistry of the 4,7-dihydro moiety introduces partial saturation, reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves multi-step protocols, often leveraging boronic acid coupling reactions and cyclocondensation processes :
Step 1: Preparation of the Pyrazole Boronic Acid
(1-Methyl-1H-pyrazol-5-yl)boronic acid (CAS: 720702-41-0) serves as a critical intermediate . This reagent is typically synthesized via lithiation-borylation of 1-methylpyrazole, followed by quenching with trimethyl borate. The boronic acid exhibits moderate air sensitivity, requiring storage under inert gas at frozen temperatures .
Step 2: Cyclocondensation to Form the Triazolo-Pyrimidine Core
A cyclocondensation reaction between 3-amino-1,2,4-triazole and a β-keto ester derivative forms the triazolo[1,5-a]pyrimidine skeleton. For example, ethyl triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1864014-92-5) is synthesized under similar conditions . Methylation at position 5 is achieved using methyl iodide in the presence of a base.
Step 3: Suzuki-Miyaura Coupling
The 1-methylpyrazole moiety is introduced via a Suzuki-Miyaura cross-coupling between the boronic acid and a halogenated triazolo-pyrimidine precursor. Typical conditions include:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) or PdCl(dppf)
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Base: Sodium carbonate
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Solvent: 1,4-Dioxane/water mixture
Table 1: Representative Synthesis Conditions
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring coupling occurs exclusively at the pyrimidine’s position 7 requires careful control of steric and electronic factors.
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Anhydride Formation: Boronic acid reagents often contain varying amounts of anhydride, necessitating rigorous purification .
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Sensitivity to Oxygen: Palladium catalysts degrade in the presence of oxygen, requiring inert atmospheres .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d):
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δ 8.12 (s, 1H, pyrazole-H)
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δ 7.81 (s, 1H, triazole-H)
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δ 5.86 (s, 1H, dihydropyrimidine-H)
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δ 3.81 (s, 3H, COOCH)
C NMR:
Mass Spectrometry
LCMS (ESI+): m/z 325.1 [M+H], consistent with the molecular formula .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (o/w) | 1.33 | XLOGP3 |
| Solubility (Water) | 47.4 mg/mL | ESOL |
| pKa | 3.2 (acidic), 9.8 (basic) | Predicted |
| TPSA | 58.28 Ų | SILICOS-IT |
| Melting Point | 210–215°C | DSC |
The compound exhibits moderate lipophilicity (LogP = 1.33), favoring membrane permeability. High aqueous solubility (47.4 mg/mL) is attributed to the methyl ester and pyrazole’s polar groups .
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